molecular formula C13H12ClNOS B7462042 N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide

N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide

Cat. No. B7462042
M. Wt: 265.76 g/mol
InChI Key: XNZJVPNBRNURGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide, also known as CP 690,550, is a small molecule drug that has been extensively studied for its potential use in treating autoimmune diseases. The compound was first synthesized in 1999 by Pfizer, and since then, several research studies have been conducted to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 works by selectively inhibiting the activity of JAKs, which are enzymes that play a crucial role in the signaling pathways that lead to inflammation and immune response. By blocking the activity of JAKs, the compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects
N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 has been shown to have a range of biochemical and physiological effects, including the inhibition of JAK activity, the reduction of pro-inflammatory cytokines, and the modulation of immune cell function. The compound has also been shown to have a favorable safety profile, with minimal side effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 for lab experiments is its specificity for JAKs, which allows for targeted inhibition of the signaling pathways that lead to inflammation and immune response. However, the compound is challenging to synthesize, and its use in lab experiments may be limited by its cost and availability.

Future Directions

Several future directions for research on N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 have been proposed, including the investigation of its potential use in other autoimmune diseases, the development of more efficient synthesis methods, and the exploration of combination therapies with other drugs. Additionally, further studies are needed to better understand the long-term safety and efficacy of the compound in clinical settings.

Synthesis Methods

The synthesis of N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 involves several steps, including the reaction of 2-chloro-4,6-dimethylphenylamine with thiophene-3-carboxylic acid, followed by the addition of a series of reagents to form the final product. The process is complex and requires specialized equipment and expertise, making it challenging to produce the compound in large quantities.

Scientific Research Applications

N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide 690,550 has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. The compound works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a crucial role in the signaling pathways that lead to inflammation and immune response.

properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c1-8-5-9(2)12(11(14)6-8)15-13(16)10-3-4-17-7-10/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZJVPNBRNURGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CSC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4,6-dimethylphenyl)thiophene-3-carboxamide

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